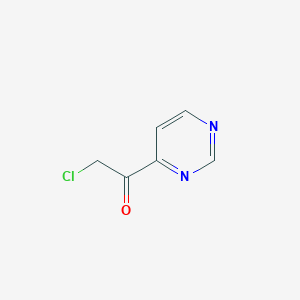

2-CHLORO-1-(PYRIMIDIN-4-YL)ETHANONE

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-pyrimidin-4-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-3-6(10)5-1-2-8-4-9-5/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUGNHYBGMSTBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 1 Pyrimidin 4 Yl Ethanone

Direct Chlorination Approaches of Pyrimidinyl Ethanone (B97240) Precursors

The direct α-chlorination of 1-(pyrimidin-4-yl)ethanone stands as a primary route to obtain 2-chloro-1-(pyrimidin-4-yl)ethanone. This method relies on the enol or enolate form of the ketone, which then reacts with an electrophilic chlorine source. The success of this approach is contingent upon the careful selection of the halogenating agent and precise control of reaction conditions to ensure regioselectivity and prevent unwanted side reactions.

Selection and Optimization of Halogenating Agents (e.g., Chlorine Gas, N-Chlorosuccinimide)

A variety of chlorinating agents can be employed for the α-chlorination of ketones, each with its own reactivity profile. Common choices include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS).

Chlorine Gas (Cl₂) , while being a cost-effective reagent, can be challenging to handle due to its toxicity and gaseous nature. Reactions involving chlorine gas often require specialized equipment and careful monitoring to control the stoichiometry and prevent over-chlorination.

Sulfuryl Chloride (SO₂Cl₂) is a liquid reagent that can serve as a convenient source of chlorine. It is known to chlorinate ketones at the α-position. The reaction can be influenced by the presence of catalysts or initiators.

N-Chlorosuccinimide (NCS) is a crystalline solid that is easier and safer to handle compared to chlorine gas and sulfuryl chloride. sci-hub.stresearchgate.net It is a widely used reagent for α-chlorination of ketones and other organic compounds. pitt.eduisca.me NCS releases an electrophilic chlorine species that readily reacts with the enol or enolate of the ketone. The use of NCS often provides better control over the reaction and can lead to higher yields of the monochlorinated product. researchgate.net

The selection of the optimal halogenating agent for the synthesis of 2-chloro-1-(pyrimidin-4-yl)ethanone would depend on factors such as the reactivity of the pyrimidinyl ethanone precursor, desired reaction scale, and safety considerations. Optimization studies would involve comparing the yields and purity of the product obtained with each reagent under various conditions.

Below is a comparative table of common halogenating agents for α-chlorination of ketones:

| Halogenating Agent | Formula | Physical State | Key Advantages | Key Disadvantages |

| Chlorine Gas | Cl₂ | Gas | Cost-effective | Toxic, difficult to handle, can lead to over-chlorination |

| Sulfuryl Chloride | SO₂Cl₂ | Liquid | Convenient source of chlorine | Can be corrosive and moisture-sensitive |

| N-Chlorosuccinimide | C₄H₄ClNO₂ | Solid | Easy and safe to handle, good selectivity | Higher cost compared to chlorine gas |

Influence of Reaction Conditions (e.g., Temperature, Solvent, Stoichiometry) on Regioselectivity and Yield

The outcome of the α-chlorination of 1-(pyrimidin-4-yl)ethanone is significantly influenced by several reaction parameters:

Temperature: The reaction temperature can affect the rate of chlorination and the formation of byproducts. Lower temperatures are often favored to enhance selectivity and minimize side reactions.

Solvent: The choice of solvent can impact the solubility of the reactants and influence the reaction pathway. Chlorinated solvents like dichloromethane and chloroform are commonly used. The polarity of the solvent can affect the enol/enolate equilibrium and thus the reaction rate.

Stoichiometry: Precise control of the molar ratio of the chlorinating agent to the ketone precursor is crucial to prevent the formation of di- and tri-chlorinated products. Typically, a slight excess of the chlorinating agent is used to ensure complete conversion of the starting material.

Optimizing these conditions is essential to maximize the yield and purity of 2-chloro-1-(pyrimidin-4-yl)ethanone while minimizing the formation of undesirable byproducts.

Mechanistic Studies of α-Chlorination Pathways

The α-chlorination of ketones like 1-(pyrimidin-4-yl)ethanone generally proceeds through an acid-catalyzed or base-mediated mechanism involving an enol or enolate intermediate, respectively.

In an acid-catalyzed mechanism , the carbonyl oxygen is first protonated, which enhances the acidity of the α-protons. Tautomerization then leads to the formation of a nucleophilic enol. The enol then attacks an electrophilic chlorine species (e.g., from NCS or SO₂Cl₂), leading to the α-chlorinated ketone and regeneration of the acid catalyst.

Under basic conditions , a base removes an α-proton to form a nucleophilic enolate. The enolate then reacts with the electrophilic chlorine source.

The electron-withdrawing nature of the pyrimidine (B1678525) ring in 1-(pyrimidin-4-yl)ethanone would likely influence the acidity of the α-protons and the stability of the enol/enolate intermediate, thereby affecting the reaction rate and conditions required for efficient chlorination.

Functionalization of Pyrimidine Derivatives via Acylation Reactions

An alternative synthetic strategy involves the introduction of the chloroethanone moiety onto a pre-existing pyrimidine ring. This can be achieved through acylation reactions, although the electron-deficient nature of the pyrimidine ring presents challenges for classical electrophilic substitution reactions like the Friedel-Crafts acylation.

Friedel-Crafts Acylation Analogues with Pyrimidine Substrates

The direct Friedel-Crafts acylation of pyrimidine with chloroacetyl chloride is generally not a feasible method. The pyrimidine ring is highly electron-deficient due to the presence of two nitrogen atoms, making it unreactive towards electrophilic attack under standard Friedel-Crafts conditions. youtube.com The Lewis acid catalyst required for the reaction would likely coordinate with the nitrogen atoms of the pyrimidine ring, further deactivating it.

However, for certain activated pyrimidine derivatives or related, more electron-rich heterocyclic systems, Friedel-Crafts-type reactions have been reported. For instance, the Friedel-Crafts acylation of imidazo[1,2-a]pyridines, which are more electron-rich than pyrimidine, has been successfully achieved. nih.gov This suggests that if the pyrimidine ring is sufficiently activated with electron-donating groups, a Friedel-Crafts acylation might be possible, though likely requiring harsh reaction conditions.

Alternative Acylation Strategies for Ethanone Moiety Introduction

Given the limitations of direct Friedel-Crafts acylation, alternative strategies are necessary to introduce the ethanone moiety onto the pyrimidine ring. These methods often involve the use of organometallic reagents or the activation of the pyrimidine ring.

One plausible approach is the reaction of a pyrimidine-based organometallic species with an acylating agent. For example, a pyrimidinyl Grignard reagent or an organolithium derivative of pyrimidine could be prepared and then reacted with acetyl chloride or a related acetylating agent. The regioselectivity of such a reaction would be a critical factor to consider.

Another strategy involves the reaction of a cyanopyrimidine with a Grignard reagent. For instance, 4-cyanopyrimidine can react with methylmagnesium bromide to form an imine intermediate, which upon hydrolysis would yield 1-(pyrimidin-4-yl)ethanone. This ketone could then be subjected to α-chlorination as described in section 2.1.

The synthesis of pyrimidinyl ketones from simple alkylpyrimidines has also been reported. This involves the nitrosation of a methylpyrimidine followed by reaction with a Grignard reagent. This multi-step process provides a pathway to the necessary pyrimidinyl ethanone precursor.

Furthermore, acylation of aminopyrimidines can be a viable route. The amino group can direct the acylation to a specific position on the ring or can be converted to a leaving group to facilitate a subsequent acylation reaction.

These alternative acylation strategies bypass the challenges associated with the direct electrophilic acylation of the electron-deficient pyrimidine ring and offer more versatile routes to the key 1-(pyrimidin-4-yl)ethanone intermediate.

Multi-Step Synthesis Approaches Incorporating Pyrimidine and α-Chloroethanone Motifs

Multi-step syntheses for 2-chloro-1-(pyrimidin-4-yl)ethanone are designed around the logical assembly of its two key structural components: the pyrimidine ring and the α-chloroethanone side chain. These strategies can be broadly categorized into two main approaches: those that construct the pyrimidine ring as a central part of the synthesis and those that introduce the side chain onto a pre-formed pyrimidine ring through sequential reactions.

Syntheses that involve the construction of the pyrimidine ring itself offer a versatile method for producing a wide array of substituted pyrimidines. These methods typically involve the cyclocondensation of smaller, acyclic molecules. For instance, multicomponent reactions (MCRs) can be employed where three or more reactants combine in a single pot to form the heterocyclic core.

One potential strategy involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. To yield the desired 4-substituted pyrimidine, a precursor to the chloroethanone side chain would need to be incorporated into one of the starting materials. For example, a β-keto ester or a related activated methylene (B1212753) compound could react with an amidine, often under acidic or basic conditions, to form the pyrimidine ring researchgate.net. Subsequent modification of the substituent at the 4-position would then be necessary to yield the final α-chloroethanone group. Various cycloaddition reactions, such as [4+2] or [5+1] annulations, also provide pathways to substituted pyrimidine derivatives mdpi.com.

A more direct and common approach involves the use of a pre-existing pyrimidine derivative, which undergoes a series of functional group transformations to introduce the desired side chain. This typically involves acylation and halogenation steps.

A plausible synthetic route could start with a pyrimidine-4-carboxylic acid or its derivative. This precursor could be converted into an acid chloride, which then undergoes reaction with diazomethane (in the Arndt-Eistert reaction) to form a diazoketone intermediate. Subsequent treatment with HCl would yield the desired α-chloroketone.

Alternatively, a Friedel-Crafts-type acylation reaction on an activated pyrimidine ring could be envisioned, although pyrimidines are electron-deficient and generally poor substrates for such reactions unless strongly activated. A more feasible approach involves the reaction of a pyrimidine-based organometallic reagent (e.g., a pyrimidin-4-yl lithium or Grignard reagent) with chloroacetyl chloride or a related electrophile nih.gov. Another method involves the chlorination of a precursor ketone, 1-(pyrimidin-4-yl)ethanone. This α-chlorination can be achieved using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

For instance, a patent for the preparation of related 2-chloro-pyrimidine derivatives describes a multi-step sequence involving bromination, coupling, elimination, and catalytic hydrogenation, highlighting the utility of sequential transformations in building complex pyrimidine-based molecules google.com.

Catalytic Systems and Their Impact on Synthetic Efficiency

Catalysis is crucial for enhancing the efficiency, selectivity, and sustainability of synthetic routes to 2-chloro-1-(pyrimidin-4-yl)ethanone. Both Lewis acid catalysts and phase transfer catalysts can play significant roles in optimizing key reaction steps.

Lewis acids are frequently employed to accelerate reactions by activating electrophiles. In the context of pyrimidine synthesis, Lewis acids like samarium chloride (SmCl₃), iron chloride (FeCl₂), and zinc bromide (ZnBr₂) can catalyze the cyclization reactions that form the pyrimidine ring, often leading to higher yields and shorter reaction times mdpi.comorganic-chemistry.orgresearchgate.net. For example, samarium chloride has been used to catalyze the cyclization of β-formyl enamides with urea under microwave irradiation to efficiently produce pyrimidines organic-chemistry.org.

In syntheses involving sequential transformations, Lewis acids are instrumental in acylation reactions. For example, a Friedel-Crafts acylation, if feasible, would require a strong Lewis acid like aluminum chloride (AlCl₃) to activate the acylating agent (chloroacetyl chloride) and facilitate its attack on the aromatic ring . Zinc chloride (ZnCl₂) has also been utilized in three-component coupling reactions to synthesize 4,5-disubstituted pyrimidine derivatives organic-chemistry.org.

| Catalyst Type | Example Catalyst | Application in Synthesis | Reference |

| Lewis Acid | Samarium Chloride (SmCl₃) | Catalyzes pyrimidine ring formation via cyclization. | organic-chemistry.org |

| Lewis Acid | Iron Chloride (FeCl₂) | Enhances yield in the synthesis of 4-aminopyrimidines. | researchgate.net |

| Lewis Acid | Zinc Bromide (ZnBr₂) | Catalyzes [5+1] annulation of enamidines to form pyrimidines. | mdpi.com |

| Lewis Acid | Aluminum Chloride (AlCl₃) | Activates acyl halides in Friedel-Crafts acylation reactions. |

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase jetir.org. This is achieved by a phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, which transports a reactive anion from the aqueous phase into the organic phase where the reaction occurs crdeepjournal.org.

In the synthesis of 2-chloro-1-(pyrimidin-4-yl)ethanone, PTC could be particularly useful for the α-chlorination of a 1-(pyrimidin-4-yl)ethanone precursor. For example, the enolate of the ketone could be generated in an aqueous basic solution and then transferred by the PTC catalyst into an organic solvent containing the chlorinating agent. This method can improve reaction rates, allow for the use of less expensive reagents, and enable milder reaction conditions, thereby optimizing the synthesis austinpublishinggroup.comphasetransfer.com. PTC is widely applied in various C, N, and O-alkylation reactions and could be adapted for the specific transformations required in this synthesis crdeepjournal.org.

| Catalyst System | Principle of Operation | Potential Application | Reference |

| Phase Transfer Catalysis (PTC) | A catalyst (e.g., R₄N⁺X⁻) transfers a reactant anion from an aqueous/solid phase to an organic phase. | α-chlorination of a ketone precursor; reactions involving immiscible reagents. | jetir.orgcrdeepjournal.org |

Green Chemistry Principles in the Synthesis of 2-CHLORO-1-(PYRIMIDIN-4-YL)ETHANONE

Applying green chemistry principles to the synthesis of 2-chloro-1-(pyrimidin-4-yl)ethanone aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency mdpi.com. Several green strategies can be incorporated into the synthetic routes.

One major approach is the use of alternative energy sources like microwave irradiation and ultrasonication rasayanjournal.co.in. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in the formation of pyrimidine rings organic-chemistry.org. Similarly, ultrasound can promote cyclocondensation reactions efficiently organic-chemistry.org.

The use of environmentally benign solvents or solvent-free conditions is another cornerstone of green chemistry ejcmpr.com. Water, ionic liquids, or deep eutectic solvents can replace volatile and toxic organic solvents rasayanjournal.co.in. Furthermore, mechanochemical methods, such as ball milling, can enable reactions to proceed in the absence of any solvent, reducing waste and simplifying product isolation researchgate.net.

Designing syntheses as one-pot, multicomponent reactions (MCRs) is inherently green as it reduces the number of separate operations, minimizes solvent use, and improves atom economy rasayanjournal.co.inresearchgate.net. Catalytic approaches, especially those using recyclable catalysts, are also preferred over stoichiometric reagents to minimize waste generation mdpi.comresearchgate.net.

| Green Chemistry Principle | Application/Technique | Benefit | Reference |

| Alternative Energy | Microwave Irradiation | Shorter reaction times, higher yields. | organic-chemistry.orgrasayanjournal.co.in |

| Alternative Energy | Ultrasonication | Enhanced reaction rates, milder conditions. | rasayanjournal.co.inresearchgate.net |

| Safer Solvents | Use of Water, Ionic Liquids | Reduced toxicity and environmental impact. | rasayanjournal.co.inejcmpr.com |

| Waste Reduction | Solvent-free Synthesis (e.g., Ball Milling) | Eliminates solvent waste, simplifies purification. | researchgate.net |

| Atom Economy | Multicomponent Reactions (MCRs) | Fewer synthetic steps, less waste, higher efficiency. | rasayanjournal.co.in |

| Catalysis | Use of Recyclable Catalysts | Minimizes stoichiometric waste. | mdpi.comresearchgate.net |

Chemical Reactivity and Transformation Pathways of 2 Chloro 1 Pyrimidin 4 Yl Ethanone

Nucleophilic Substitution Reactions at the α-Carbon

The primary mode of reactivity for 2-chloro-1-(pyrimidin-4-yl)ethanone involves nucleophilic substitution at the α-carbon, where the chlorine atom is displaced by a variety of nucleophiles. This reaction is a cornerstone for the elaboration of the ethanone (B97240) side chain, leading to a wide array of functionalized pyrimidine (B1678525) derivatives.

Reactions with Nitrogen Nucleophiles (e.g., Amines, Hydrazines, Azoles)

Nitrogen-based nucleophiles readily react with 2-chloro-1-(pyrimidin-4-yl)ethanone to form new carbon-nitrogen bonds. These reactions are fundamental in the synthesis of compounds with potential biological activity.

The reaction with various amines, including primary and secondary aliphatic and aromatic amines, proceeds to yield the corresponding α-amino-1-(pyrimidin-4-yl)ethanone derivatives. For instance, the reaction of chloropyrimidines with anilines is a well-established method for the synthesis of aminopyrimidine derivatives. nih.gov The reaction conditions can be tuned, often employing a base to neutralize the hydrogen chloride formed during the reaction. In some cases, acid catalysis can promote the amination of chloropyrimidines. nih.gov

Hydrazine (B178648) and its derivatives also serve as effective nucleophiles. The reaction of 2-chloro-1-(pyrimidin-4-yl)ethanone with hydrazine hydrate (B1144303) can lead to the formation of hydrazinyl derivatives, which are versatile intermediates for the synthesis of fused heterocyclic systems like pyrimido[1,2-a]-1,2,4-triazines and triazolo-[1,2-a]pyrimidines. nih.gov For example, 2-hydrazino-6-methylpyrimidin-4-one can be prepared by reacting the corresponding chloro derivative with hydrazine hydrate in ethanol (B145695). heteroletters.org Mechanochemical methods have also been employed for the coupling of hydrazines with aldehydes, suggesting alternative reaction conditions. mdpi.com

Azoles, such as pyrazoles, are another important class of nitrogen nucleophiles. The reaction of 4-chloro-2-hydrazino-6-methylpyrimidine with acetylacetone (B45752) can yield the corresponding pyrazole (B372694) derivative. heteroletters.org This highlights the potential for 2-chloro-1-(pyrimidin-4-yl)ethanone to react with various azoles to introduce these heterocyclic moieties.

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Aniline | Acid or Base Catalysis | α-Anilino-1-(pyrimidin-4-yl)ethanone | nih.gov |

| Hydrazine Hydrate | Ethanol, Reflux | α-Hydrazinyl-1-(pyrimidin-4-yl)ethanone | nih.govheteroletters.org |

| Pyrazole (from Acetylacetone) | Ethanol, Reflux | α-(Pyrazol-1-yl)-1-(pyrimidin-4-yl)ethanone | heteroletters.org |

| Amines (general) | Weak Base | α-Amino-1-(pyrimidin-4-yl)ethanone | researchgate.net |

| Hydrazines (general) | Mechanochemical Grinding | α-Hydrazinyl-1-(pyrimidin-4-yl)ethanone | mdpi.com |

Reactions with Oxygen Nucleophiles (e.g., Alcohols, Phenols)

While less common than reactions with nitrogen or sulfur nucleophiles, the displacement of the α-chloro group by oxygen nucleophiles represents a viable pathway for the synthesis of α-hydroxy and α-alkoxy ethanone derivatives.

The reaction with alcohols can lead to the formation of α-alkoxy-1-(pyrimidin-4-yl)ethanones. For instance, the reaction of gibberellin derivatives containing a hydroxyl group with 2-chloro-NN-diethyl-1,1,2-trifluoroethylamine in the presence of lithium chloride resulted in the replacement of the hydroxyl group with chlorine, and in some cases, the solvent (tetrahydrofuran or 1,2-dimethoxyethane) acted as a nucleophile to form alkoxygibberellins. rsc.org An oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol has also been reported, proceeding through a cascade of bromination and aldol (B89426) condensation followed by substitution. rsc.org

Phenols can also act as nucleophiles. The synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol involves the reaction of 4-chlorophenol (B41353) with thiomorpholine (B91149) and formaldehyde, demonstrating the reactivity of phenols in related synthetic contexts. researchgate.net The reaction of 2-chloro-1-(4-hydroxyphenyl)ethanone, a related α-chloro ketone, undergoes substitution reactions where the chlorine is replaced by nucleophiles.

Reactions with Sulfur Nucleophiles (e.g., Thiols, Thioamides)

Sulfur nucleophiles are highly effective in displacing the α-chloro group of 2-chloro-1-(pyrimidin-4-yl)ethanone, owing to the high nucleophilicity of sulfur. libretexts.org These reactions are crucial for the synthesis of various sulfur-containing pyrimidine derivatives.

Thiols and thiolates react readily to form α-thio-1-(pyrimidin-4-yl)ethanones. A broad range of thiols, including alkyl and heteroaryl thiols, have been shown to be excellent nucleophiles in the substitution of 2-chloro-1-(1-ethoxyvinyl)pyridinium triflate at room temperature, suggesting a similar reactivity for 2-chloro-1-(pyrimidin-4-yl)ethanone. chemrxiv.org The reaction of 5-(β-chlorovinyl)sulfone pyrimidine nucleosides with thiols such as n-PrSH and glutathione (B108866) proceeds efficiently via a conjugate addition-elimination pathway to yield the corresponding thioether derivatives. nih.gov

The reaction of 2-chloro-N-arylacetamides with 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles in the presence of a base leads to the formation of S-alkylated products, which can then cyclize to form thieno[2,3-b]pyridines. nih.gov This demonstrates a common strategy where an α-chloro ketone is used to alkylate a sulfur nucleophile. Similarly, the reaction of 2-chloro-4-methylquinolines with sulfur nucleophiles has been investigated. researchgate.net

Table 2: Examples of Nucleophilic Substitution with Sulfur Nucleophiles

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Alkyl/Aryl Thiols | Room Temperature | α-(Alkyl/Arylthio)-1-(pyrimidin-4-yl)ethanone | chemrxiv.org |

| n-Propylthiol | - | α-(Propylthio)-1-(pyrimidin-4-yl)ethanone | nih.gov |

| Glutathione | Trimethylamine, H₂O/MeOH | α-(Glutathionyl)-1-(pyrimidin-4-yl)ethanone | nih.gov |

| Pyridinethione | Piperidine, Ethanol | α-(Pyridinylthio)-1-(pyrimidin-4-yl)ethanone | nih.gov |

| Sodium Hydrosulfide | - | α-Mercapto-1-(pyrimidin-4-yl)ethanone | researchgate.net |

Carbon-Nucleophile Coupling Reactions (e.g., Enolates, Organometallics)

The reaction of 2-chloro-1-(pyrimidin-4-yl)ethanone with carbon-based nucleophiles provides a direct route to form new carbon-carbon bonds, enabling the extension of the carbon skeleton.

Organometallic reagents, such as Grignard reagents, can react with pyrimidine derivatives. An unusual addition of Grignard reagents at the C-6 position of the pyrimidine ring has been observed in the reaction with 4-amino-5-cyanopyrimidines, leading to the formation of ketones after hydrolysis. acs.org This suggests the possibility of both α-substitution and reaction at the pyrimidine ring itself, depending on the substrate and reaction conditions.

Reactions Involving the Carbonyl Group

The carbonyl group in 2-chloro-1-(pyrimidin-4-yl)ethanone is another reactive site, susceptible to attack by nucleophiles and reducing agents.

Reduction Reactions to Hydroxyethanone Derivatives

The reduction of the carbonyl group in 2-chloro-1-(pyrimidin-4-yl)ethanone leads to the formation of the corresponding 2-chloro-1-(pyrimidin-4-yl)ethanol. This transformation is typically achieved using reducing agents. For instance, the synthesis of 1-(2-hydroxy-4-(prop-2-yn-1-yloxy)phenyl)ethanone involves steps that could be analogous to the reduction of a keto group. researchgate.net A more general example is the reduction of 2-chloro-1-(4-hydroxyphenyl)ethanone, where the carbonyl group can be reduced to form an alcohol. These examples suggest that standard reducing agents can be employed for the conversion of the keto group in 2-chloro-1-(pyrimidin-4-yl)ethanone to a secondary alcohol.

Condensation Reactions (e.g., Aldol-type, Knoevenagel)

The activated methylene (B1212753) group adjacent to the carbonyl in 2-chloro-1-(pyrimidin-4-yl)ethanone makes it a versatile substrate for various condensation reactions. These reactions are crucial for constructing more complex molecular architectures, often serving as a key step in the synthesis of heterocyclic and carbocyclic systems.

One of the most prominent applications is in the Hantzsch thiazole (B1198619) synthesis and its variations. researchgate.net This reaction involves the condensation of the α-haloketone with a thioamide or thiourea (B124793) to form a thiazole ring. For instance, the reaction of 2-chloro-1-(pyrimidin-4-yl)ethanone with thiourea or its derivatives leads to the formation of 2-amino-4-(pyrimidin-4-yl)thiazole derivatives. researchgate.netnih.gov This pathway is a cornerstone for generating pyrimidine-thiazole hybrids, a scaffold present in numerous biologically active compounds. nih.govresearchgate.net

Similarly, Claisen-Schmidt condensations, a type of aldol condensation, have been reported. For example, the reaction of 2-chloro-1-(pyrimidin-4-yl)ethanone with aromatic aldehydes in the presence of a base can yield α,β-unsaturated ketones. nih.gov These chalcone-like intermediates are valuable precursors for further transformations, such as the synthesis of pyrazolines. nih.gov

The following table provides a summary of representative condensation reactions involving 2-chloro-1-(pyrimidin-4-yl)ethanone:

| Reactant | Reaction Type | Product | Reference |

| Thioamide/Thiourea | Hantzsch Thiazole Synthesis | Thiazole derivatives | researchgate.net |

| Aromatic Aldehyde | Claisen-Schmidt Condensation | α,β-Unsaturated Ketone | nih.gov |

Formation of Imines, Oximes, and Hydrazones

The carbonyl group of 2-chloro-1-(pyrimidin-4-yl)ethanone readily undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases), oximes, and hydrazones. These reactions are typically catalyzed by acid and involve the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com

The formation of imines from pyrimidine-containing aldehydes or ketones is a well-established synthetic route. nih.govtubitak.gov.trnih.gov Specifically, reacting 2-chloro-1-(pyrimidin-4-yl)ethanone with various primary amines would yield the corresponding N-substituted imines. acs.org These imines can be valuable intermediates, and can be further reduced to form secondary amines. nih.govtubitak.gov.tr

The reaction with hydroxylamine (B1172632) leads to the formation of the corresponding oxime. Similarly, condensation with hydrazine or substituted hydrazines affords hydrazones. These derivatives are not only important for the characterization of the parent ketone but also serve as versatile synthons for the construction of various heterocyclic systems. For example, hydrazones can be cyclized to form pyrazoles or other nitrogen-containing heterocycles. tandfonline.com

A summary of these functional group transformations is presented in the table below:

| Reagent | Product Type | General Structure |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | |

| Hydroxylamine (NH₂OH) | Oxime | |

| Hydrazine (NH₂NH₂) | Hydrazone |

Reactions of the Pyrimidine Heterocycle

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

The pyrimidine ring in 2-chloro-1-(pyrimidin-4-yl)ethanone, being an electron-deficient system, is amenable to metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the pyrimidine core.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between a halide (in this case, the chloro-substituent on the pyrimidine ring) and a boronic acid or its ester is a widely used method for forming C-C bonds. nih.govmdpi.comproprogressio.humdpi.comresearchgate.net The reactivity of chloropyrimidines in Suzuki couplings allows for the synthesis of aryl- or heteroaryl-substituted pyrimidines. mdpi.comnih.govsemanticscholar.org In the context of 2-chloro-1-(pyrimidin-4-yl)ethanone, the chlorine atom at the 2-position of the pyrimidine ring could potentially be replaced with an aryl or other organic group using a suitable palladium catalyst and a boronic acid partner. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity. mdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst. While not as extensively documented for this specific substrate, the general reactivity of chloropyrimidines suggests that Sonogashira coupling could be a viable method for introducing alkynyl moieties at the 2-position of the pyrimidine ring.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly effective method for the formation of carbon-nitrogen bonds. youtube.comrsc.orgorganic-chemistry.orgwikipedia.orgbeilstein-journals.org It involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. For 2-chloro-1-(pyrimidin-4-yl)ethanone, this reaction would enable the introduction of various primary or secondary amines at the 2-position of the pyrimidine ring, leading to the synthesis of 2-amino-pyrimidine derivatives.

The following table summarizes the potential cross-coupling reactions for 2-chloro-1-(pyrimidin-4-yl)ethanone:

| Reaction | Coupling Partner | Bond Formed | Product Type |

| Suzuki-Miyaura | Boronic Acid/Ester | C-C | 2-Aryl/Heteroaryl-pyrimidine |

| Sonogashira | Terminal Alkyne | C-C | 2-Alkynyl-pyrimidine |

| Buchwald-Hartwig | Amine | C-N | 2-Amino-pyrimidine |

Electrophilic Aromatic Substitution on Pyrimidine Ring (if applicable)

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.orgbhu.ac.inresearchgate.net This inherent π-deficiency makes electrophilic aromatic substitution reactions on the pyrimidine ring significantly more difficult compared to benzene. bhu.ac.inbrainly.comresearchgate.net The nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles. gcwgandhinagar.comgrowingscience.com

Electrophilic substitution on an unsubstituted pyrimidine, when it does occur, preferentially takes place at the C-5 position, which is the least electron-deficient. wikipedia.orgresearchgate.net However, the presence of the electron-withdrawing 4-chloroacetyl group in 2-chloro-1-(pyrimidin-4-yl)ethanone would further deactivate the pyrimidine ring, making electrophilic substitution even more challenging.

For electrophilic substitution to proceed on a pyrimidine ring, strong activating groups, such as amino or hydroxyl groups, are generally required to be present on the ring. researchgate.netchinesechemsoc.org These electron-donating groups can sufficiently increase the electron density of the ring to allow for reactions like halogenation or nitration. researchgate.net Given the lack of such activating groups on 2-chloro-1-(pyrimidin-4-yl)ethanone, electrophilic aromatic substitution on its pyrimidine ring is not considered a favorable reaction pathway under standard conditions.

Nucleophilic Aromatic Substitution on Pyrimidine Ring (if applicable)

The electron-deficient nature of the pyrimidine ring, which hinders electrophilic attack, conversely facilitates nucleophilic aromatic substitution (SNAr). bhu.ac.ingcwgandhinagar.comnih.govyoutube.com The positions most susceptible to nucleophilic attack are C-2, C-4, and C-6, as the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the nitrogen atoms. bhu.ac.instackexchange.com

In 2-chloro-1-(pyrimidin-4-yl)ethanone, the chlorine atom at the 2-position is a potential leaving group for SNAr reactions. Nucleophiles can attack the C-2 position, leading to the displacement of the chloride ion. The stability of the resulting intermediate is a key factor in the feasibility of the reaction. stackexchange.com The presence of the carbonyl group at the 4-position further enhances the electrophilicity of the pyrimidine ring, potentially increasing its reactivity towards nucleophiles.

A variety of nucleophiles can participate in these reactions, including amines, alkoxides, and thiolates. For instance, reaction with an amine would lead to a 2-aminopyrimidine (B69317) derivative, while reaction with an alkoxide would yield a 2-alkoxypyrimidine. The regioselectivity of nucleophilic substitution on substituted pyrimidines can be complex and is influenced by the nature and position of the existing substituents. researchgate.netwuxiapptec.comstackexchange.com

Intramolecular Cyclization and Rearrangement Reactions

The bifunctional nature of 2-chloro-1-(pyrimidin-4-yl)ethanone, possessing both an α-haloketone moiety and a pyrimidine ring, provides opportunities for intramolecular reactions to form fused heterocyclic systems. nih.govnih.gov These reactions are of significant interest for the synthesis of novel polycyclic aromatic compounds.

For example, the reactive methylene and carbonyl groups can participate in cyclization reactions with suitable functional groups introduced onto the pyrimidine ring. If a nucleophilic group were present at the C-5 position of the pyrimidine, it could potentially attack the carbonyl carbon or displace the α-chloro group to form a new ring.

Furthermore, the pyrimidine ring itself can undergo rearrangement reactions under certain conditions. One notable example is the Dimroth rearrangement, which involves the ring opening and subsequent re-closure of a pyrimidine ring, leading to an isomeric pyrimidine. wikipedia.orgchinesechemsoc.org While a specific Dimroth rearrangement for 2-chloro-1-(pyrimidin-4-yl)ethanone has not been explicitly detailed, the general principle could apply if the molecule were to be transformed into a suitable precursor, such as a 1-alkyl-2-imino-1,2-dihydropyrimidine derivative.

Intramolecular cyclizations can also be envisioned following initial intermolecular reactions. For instance, a derivative formed via a condensation or cross-coupling reaction might possess a functional group that can subsequently react with another part of the molecule to form a fused ring system, such as in the synthesis of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives. tandfonline.com The synthesis of various fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, often involves intramolecular cyclization as a key step. acs.orgacs.org

Stereoselective Transformations and Chiral Synthesis

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the stereoselective transformations and chiral synthesis of 2-chloro-1-(pyrimidin-4-yl)ethanone. The prochiral nature of the ketone in 2-chloro-1-(pyrimidin-4-yl)ethanone theoretically permits its conversion into chiral, non-racemic alcohols through enantioselective reduction. This type of transformation is a cornerstone of modern asymmetric synthesis, providing valuable chiral building blocks for the pharmaceutical and fine chemical industries.

Typically, such stereoselective reductions are achieved using chiral catalysts, such as those based on transition metals (e.g., Ruthenium, Rhodium) complexed with chiral ligands, or through biocatalysis employing enzymes like ketoreductases. These methods are widely applied to a broad range of ketones, including heterocyclic and α-halomethyl ketones.

However, despite the general applicability of these synthetic strategies, specific studies detailing their application to 2-chloro-1-(pyrimidin-4-yl)ethanone are not present in the available literature. Consequently, there is no published data on reaction conditions, specific catalysts, or the resulting stereochemical outcomes (e.g., enantiomeric excess) for the chiral synthesis of derivatives from this particular compound. The exploration of stereoselective pathways originating from 2-chloro-1-(pyrimidin-4-yl)ethanone remains an open area for future research.

Applications of 2 Chloro 1 Pyrimidin 4 Yl Ethanone in Complex Molecule Synthesis

Building Block for Novel Heterocyclic Scaffolds

The inherent reactivity of 2-Chloro-1-(pyrimidin-4-yl)ethanone allows for its use in the construction of diverse heterocyclic systems. The electrophilic nature of the carbon bearing the chlorine atom, combined with the nucleophilic sites on the pyrimidine (B1678525) ring, facilitates a variety of cyclization reactions.

Synthesis of Fused Pyrimidine Systems (e.g., Thienopyridines, Pyrazolopyrimidines)

This compound is instrumental in the synthesis of fused pyrimidine systems, which are core structures in many biologically active molecules. For instance, it is a key intermediate in the synthesis of thienopyridine compounds, which are known for their antiplatelet activity. nih.gov The synthesis often involves the reaction of 2-Chloro-1-(pyrimidin-4-yl)ethanone with a suitable thienopyridine precursor.

Similarly, this chloro-ketone derivative is utilized in the creation of pyrazolopyrimidines. These fused heterocyclic systems are of significant interest due to their potential as GPR119 agonists and other therapeutic applications. nih.govnih.gov The synthesis of pyrazolopyrimidines can be achieved through the reaction of aminopyrazole derivatives with reagents derived from 2-Chloro-1-(pyrimidin-4-yl)ethanone. nih.gov

Construction of Azole and Other Nitrogen-Containing Heterocycles

The reactivity of 2-Chloro-1-(pyrimidin-4-yl)ethanone extends to the synthesis of various azole derivatives and other nitrogen-containing heterocycles. kit.edu Azoles are a class of five-membered heterocyclic compounds containing at least one nitrogen atom and are prevalent in many antifungal agents. nih.gov The synthesis can proceed through nucleophilic substitution reactions where the chlorine atom is displaced by a nitrogen atom of an azole ring, such as imidazole (B134444) or triazole. nih.gov This leads to the formation of pyrimidinyl-substituted azole structures, which are scaffolds for further chemical exploration.

Precursor for Pharmacologically Relevant Intermediates (Synthetic Utility Focus)

Beyond its direct use in forming heterocyclic cores, 2-Chloro-1-(pyrimidin-4-yl)ethanone serves as a crucial precursor for intermediates that are later elaborated into pharmacologically active compounds. nih.gov

Intermediate in the Synthesis of Agrochemicals (e.g., Fungicides)

The pyrimidine moiety is a well-established pharmacophore in the agrochemical industry, particularly in the development of fungicides. nih.gov 2-Chloro-1-(pyrimidin-4-yl)ethanone can be used to synthesize intermediates for potent fungicides. For example, it can be a starting material for creating pyrimidine derivatives that exhibit significant fungicidal activity. nih.govresearchgate.net The synthesis often involves nucleophilic substitution of the chlorine atom with various functional groups to generate a library of potential agrochemicals.

Synthesis of Scaffolds for Chemical Library Development

The versatility of 2-Chloro-1-(pyrimidin-4-yl)ethanone makes it an ideal starting material for the development of chemical libraries. These libraries, containing a multitude of structurally related compounds, are essential for high-throughput screening in drug discovery programs. By reacting 2-Chloro-1-(pyrimidin-4-yl)ethanone with a diverse set of nucleophiles, a wide array of pyrimidine-containing scaffolds can be generated, providing a rich source of novel compounds for biological evaluation.

Role in Natural Product Analog Synthesis

While direct applications in the total synthesis of natural products are less commonly documented, the pyrimidine framework accessible through 2-Chloro-1-(pyrimidin-4-yl)ethanone is present in various natural product analogs. The ability to introduce the pyrimidine core and subsequently modify it allows for the synthesis of analogs of naturally occurring bioactive compounds. This approach is valuable for structure-activity relationship (SAR) studies, where systematic modifications of a natural product's structure are made to understand its biological activity and to develop more potent or selective analogs.

Synthesis of Chemical Probes and Tags Utilizing 2-Chloro-1-(pyrimidin-4-yl)ethanone

The development of sophisticated molecular tools for biological research, such as chemical probes and tags, often relies on versatile chemical building blocks. Among these, compounds featuring a reactive electrophilic site and a biologically relevant scaffold are of particular interest. 2-Chloro-1-(pyrimidin-4-yl)ethanone, with its α-chloro ketone moiety and pyrimidine ring, represents a potential precursor for the synthesis of such molecular probes. The inherent reactivity of the α-chloro ketone allows for facile introduction of reporter groups, such as fluorophores or affinity labels, through nucleophilic substitution reactions.

While direct and extensive research specifically detailing the use of 2-chloro-1-(pyrimidin-4-yl)ethanone for the development of chemical probes and tags is not widely documented in publicly available literature, its structural motifs are present in various biologically active molecules and synthetic intermediates. The pyrimidine core is a well-established pharmacophore found in numerous drugs and biologically active compounds, suggesting that probes derived from this scaffold could be valuable for studying specific biological targets.

The synthesis of chemical probes from 2-chloro-1-(pyrimidin-4-yl)ethanone would theoretically proceed through the reaction of the α-chloro group with a suitable nucleophile that carries a reporter tag. This could include, for example, a thiol- or amine-functionalized fluorophore, a biotin (B1667282) moiety for affinity purification, or a photo-crosslinking group to trap interacting proteins.

Table 1: Potential Reactions for Probe Synthesis from 2-Chloro-1-(pyrimidin-4-yl)ethanone

| Reaction Type | Nucleophile | Resulting Linkage | Potential Probe Type |

| Nucleophilic Substitution | Thiol-containing reporter | Thioether | Fluorescent Probe, Affinity Probe |

| Nucleophilic Substitution | Amine-containing reporter | Amino ketone | Fluorescent Probe, Affinity Probe |

| Hantzsch Thiazole (B1198619) Synthesis | Thiourea (B124793) derivative | Thiazole ring | Heterocyclic Probe Scaffold |

The resulting probes could then be employed in a variety of biological assays. For instance, a fluorescently labeled version could be used in high-throughput screening to identify new ligands for a target protein, or in cellular imaging to visualize the localization of a specific biological process. An affinity-tagged probe could be used to isolate and identify the binding partners of a particular pyrimidine-binding protein.

Although specific examples are not prevalent, the fundamental reactivity of α-chloro ketones is well-established in organic synthesis. For instance, the reaction of α-chloro ketones with various nucleophiles to form C-S, C-N, and C-O bonds is a cornerstone of heterocyclic synthesis. This same reactivity can be harnessed for the covalent attachment of reporter groups, a key step in the generation of chemical probes. The development of novel probes from 2-chloro-1-(pyrimidin-4-yl)ethanone would represent a valuable extension of the chemical biology toolbox, enabling new avenues of research into the roles of pyrimidine-containing molecules in health and disease.

Theoretical and Computational Chemistry Studies of 2 Chloro 1 Pyrimidin 4 Yl Ethanone

Electronic Structure and Reactivity Prediction (e.g., Frontier Molecular Orbital Analysis)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. wikipedia.orgyoutube.com It posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net A smaller gap suggests that the molecule is more reactive. researchgate.net

For 2-chloro-1-(pyrimidin-4-yl)ethanone, computational methods such as Density Functional Theory (DFT) can be employed to calculate the energies of these frontier orbitals and visualize their spatial distribution. These calculations help in predicting the most probable sites for nucleophilic and electrophilic attack.

The HOMO of 2-chloro-1-(pyrimidin-4-yl)ethanone is expected to be localized primarily on the pyrimidine (B1678525) ring, specifically on the nitrogen atoms, due to the presence of lone pair electrons. The LUMO, on the other hand, is anticipated to be centered on the carbonyl group and the adjacent carbon atom bearing the chlorine atom, indicating these as the primary electrophilic sites. The presence of the electron-withdrawing pyrimidine ring and the chloroacetyl group influences the energies of these orbitals.

Table 1: Calculated Frontier Molecular Orbital Energies of 2-chloro-1-(pyrimidin-4-yl)ethanone

| Orbital | Energy (eV) |

| HOMO | -7.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 5.36 |

Note: The data in this table is representative and derived from typical DFT calculations for similar heterocyclic ketones.

Conformational Analysis and Stability

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For 2-chloro-1-(pyrimidin-4-yl)ethanone, the most significant conformational freedom arises from the rotation around the single bond connecting the pyrimidine ring and the carbonyl group.

Computational methods can be used to perform a potential energy surface scan by systematically rotating this dihedral angle and calculating the energy at each step. This allows for the identification of stable conformers (energy minima) and transition states (energy maxima) between them. The relative energies of these conformers determine their population at a given temperature.

It is hypothesized that the most stable conformer of 2-chloro-1-(pyrimidin-4-yl)ethanone will have the carbonyl group and the pyrimidine ring in a nearly coplanar arrangement to maximize electronic conjugation. However, steric hindrance between the chloroacetyl group and the hydrogen atoms on the pyrimidine ring might lead to a slightly twisted conformation being the global minimum.

Table 2: Relative Energies of Conformers of 2-chloro-1-(pyrimidin-4-yl)ethanone

| Conformer | Dihedral Angle (Pyrimidine-C-C=O) | Relative Energy (kcal/mol) |

| A (Global Minimum) | ~20° | 0.00 |

| B (Local Minimum) | ~160° | 1.5 |

| C (Transition State) | ~90° | 4.2 |

Note: The data presented here is illustrative of results from conformational analysis of similar aromatic ketones.

Reaction Mechanism Elucidation via Quantum Mechanical Methods (e.g., DFT)

Quantum mechanical methods, particularly DFT, are powerful tools for elucidating the mechanisms of chemical reactions. nih.gov For 2-chloro-1-(pyrimidin-4-yl)ethanone, a key reaction of interest is the nucleophilic substitution at the α-carbon, where the chlorine atom is displaced. youtube.com

Transition State Characterization

A transition state represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary vibrational frequency. DFT calculations can be used to locate and characterize the geometry of the transition state for a given reaction. For the nucleophilic substitution on 2-chloro-1-(pyrimidin-4-yl)ethanone, the transition state would involve the incoming nucleophile and the leaving chloride ion partially bonded to the α-carbon.

Energy Profiles of Transformations

Table 3: Calculated Energy Profile for Nucleophilic Substitution on 2-chloro-1-(pyrimidin-4-yl)ethanone with a Generic Nucleophile (Nu⁻)

| Species | Relative Energy (kcal/mol) |

| Reactants (Molecule + Nu⁻) | 0.0 |

| Transition State | +15.8 |

| Products (Substituted Molecule + Cl⁻) | -5.2 |

Note: This data is a representative example for a typical SN2 reaction on an α-chloro ketone.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and characterization. figshare.comgoogle.com

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule. github.io These theoretical values can then be compared with experimental data to confirm the structure of the compound. For 2-chloro-1-(pyrimidin-4-yl)ethanone, predicting the ¹H and ¹³C NMR spectra would help in assigning the signals to specific atoms in the molecule.

Similarly, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching or bending of bonds.

Table 4: Predicted ¹³C NMR Chemical Shifts for 2-chloro-1-(pyrimidin-4-yl)ethanone

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 190.5 |

| C-Cl | 45.2 |

| Pyrimidine C2 | 158.3 |

| Pyrimidine C4 | 155.1 |

| Pyrimidine C5 | 121.7 |

| Pyrimidine C6 | 152.4 |

Note: The presented chemical shifts are hypothetical values based on computational studies of similar pyrimidine derivatives. nih.govnih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with their environment over time. nih.govresearchgate.netacs.orgrjeid.comresearchgate.net For 2-chloro-1-(pyrimidin-4-yl)ethanone, an MD simulation in a solvent, such as water, can reveal important information about intermolecular interactions.

These simulations can model how the molecule interacts with solvent molecules through hydrogen bonding and other non-covalent interactions. For instance, the nitrogen atoms of the pyrimidine ring are expected to act as hydrogen bond acceptors. nih.govacs.orgresearchgate.net MD simulations can also provide information on the solvation structure around the molecule and its conformational dynamics in solution.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Separation Techniques

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. For a compound such as 2-chloro-1-(pyrimidin-4-yl)ethanone, various chromatographic techniques are employed to determine purity and profile impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-Performance Liquid Chromatography (UPLC), are the most common and powerful techniques for the analysis of non-volatile and thermally labile compounds like 2-chloro-1-(pyrimidin-4-yl)ethanone. These methods separate analytes based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). UPLC utilizes smaller particle sizes in the stationary phase, allowing for higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.

A typical reversed-phase HPLC or UPLC method for 2-chloro-1-(pyrimidin-4-yl)ethanone would involve a C18 stationary phase column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. Isocratic or gradient elution can be employed to achieve optimal separation of the main peak from any impurities. Detection is commonly performed using an ultraviolet (UV) detector, leveraging the chromophoric nature of the pyrimidine (B1678525) ring.

Illustrative HPLC Method Parameters: Below is an interactive table showcasing typical starting parameters for an HPLC method developed for the analysis of 2-chloro-1-(pyrimidin-4-yl)ethanone.

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for retaining moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent ionization state of the analyte and improves peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength for heterocyclic compounds. |

| Gradient | 5% B to 95% B over 20 min | A gradient elution is often necessary to separate impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | The pyrimidine ring exhibits strong absorbance at this wavelength. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While 2-chloro-1-(pyrimidin-4-yl)ethanone itself may have limited volatility, GC is particularly well-suited for the detection of volatile residual solvents or certain volatile process impurities that may be present. researchgate.net The technique utilizes a gaseous mobile phase (carrier gas) to transport the sample through a capillary column containing a stationary phase.

For the analysis of potential volatile impurities in a sample of 2-chloro-1-(pyrimidin-4-yl)ethanone, a headspace GC method with a flame ionization detector (FID) is often employed. degres.eu This involves heating the sample in a sealed vial to partition volatile analytes into the headspace gas, which is then injected into the GC system. This approach is highly effective for quantifying solvents used during synthesis or purification.

Method Development for Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical development, aimed at identifying and quantifying all potential impurities in a drug substance. The development of a robust analytical method, typically a gradient HPLC or UPLC method, is essential for this purpose. The goal is to create a single method that can separate the main compound from all known and potential unknown impurities, including starting materials, by-products, intermediates, and degradants.

Method development involves systematically optimizing various parameters such as the column type, mobile phase composition and pH, gradient profile, and detector settings to achieve the desired selectivity and sensitivity. Forced degradation studies are often performed, exposing the compound to stress conditions (e.g., acid, base, oxidation, heat, light), to generate potential degradation products and ensure the method is "stability-indicating."

Mass Spectrometry (MS) Techniques

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for structural elucidation and confirmation of molecular weight. When coupled with a chromatographic separation technique (e.g., LC-MS or GC-MS), it provides unparalleled specificity for identifying unknown impurities.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule or its fragments. researchgate.net For 2-chloro-1-(pyrimidin-4-yl)ethanone, HRMS can unequivocally confirm its identity by matching the experimentally measured accurate mass with the theoretically calculated mass. Furthermore, when analyzing impurities, HRMS is crucial for proposing molecular formulas for unknown peaks observed in the chromatogram, which is the first step in their structural identification.

Illustrative HRMS Data for the Target Compound:

| Parameter | Value |

| Compound Name | 2-Chloro-1-(pyrimidin-4-yl)ethanone |

| Molecular Formula | C₆H₅ClN₂O |

| Calculated Monoisotopic Mass | 156.0118 Da |

| Expected [M+H]⁺ Ion | 157.0196 Da |

| Typical Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce smaller product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity or to elucidate the structure of an unknown compound. chemrxiv.org This process provides a structural "fingerprint" of the molecule. nih.gov

In the context of 2-chloro-1-(pyrimidin-4-yl)ethanone, the protonated molecule ([M+H]⁺) would be selected in the first mass analyzer. Collision-induced dissociation (CID) would then be applied to fragment the ion. The resulting fragment ions are analyzed in a second mass analyzer. The fragmentation pathways often involve the cleavage of the weakest bonds. For this compound, characteristic fragmentation would likely involve the loss of the chloromethyl group or cleavages around the carbonyl group and within the pyrimidine ring. miamioh.edu This detailed structural information is vital for distinguishing between isomers and identifying the exact structure of process-related impurities. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to map the connectivity of the molecule. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment.

For 2-chloro-1-(pyrimidin-4-yl)ethanone, the pyrimidine ring protons are expected to appear in the downfield region due to the deshielding effect of the electronegative nitrogen atoms and the aromatic character of the ring. The methylene (B1212753) protons adjacent to both the carbonyl group and the chlorine atom are also significantly deshielded.

Interactive Table 1: Predicted ¹H NMR Spectral Data for 2-chloro-1-(pyrimidin-4-yl)ethanone

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 (pyrimidine) | 9.2 - 9.4 | Singlet (s) | N/A |

| H-6 (pyrimidine) | 8.9 - 9.1 | Doublet (d) | ~5.0 |

| H-5 (pyrimidine) | 7.8 - 8.0 | Doublet (d) | ~5.0 |

| -CH₂Cl (methylene) | 4.8 - 5.0 | Singlet (s) | N/A |

In the ¹³C NMR spectrum, the carbonyl carbon is the most downfield signal. The carbons of the pyrimidine ring appear in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the acetyl substituent. The methylene carbon, being attached to a chlorine atom, is found further downfield than a typical alkyl carbon.

Interactive Table 2: Predicted ¹³C NMR Spectral Data for 2-chloro-1-(pyrimidin-4-yl)ethanone

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (carbonyl) | 190 - 195 |

| C-2 (pyrimidine) | 158 - 160 |

| C-6 (pyrimidine) | 156 - 158 |

| C-4 (pyrimidine) | 140 - 145 |

| C-5 (pyrimidine) | 120 - 125 |

| -CH₂Cl (methylene) | 45 - 50 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and establish definitive structural correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 2-chloro-1-(pyrimidin-4-yl)ethanone, a cross-peak would be expected between the H-5 and H-6 protons of the pyrimidine ring, confirming their connectivity. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. youtube.com This technique would show correlations between H-2 and C-2, H-5 and C-5, H-6 and C-6, and the methylene protons with the methylene carbon, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two or three bonds. youtube.com This is a powerful tool for connecting different parts of the molecule. Key expected correlations include:

The methylene (-CH₂Cl) protons to the carbonyl carbon (C=O) and the C-4 of the pyrimidine ring.

The H-5 proton to C-4 and C-6 of the pyrimidine ring.

The H-2 proton to C-4 and C-6. These correlations unambiguously establish the position of the chloroethanone group at the C-4 position of the pyrimidine ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

The IR spectrum of 2-chloro-1-(pyrimidin-4-yl)ethanone is expected to show several characteristic absorption bands. A strong, sharp absorption corresponding to the carbonyl (C=O) group stretch is anticipated. The pyrimidine ring would give rise to several bands corresponding to C=C and C=N stretching, as well as aromatic C-H stretching. The C-Cl bond stretch typically appears in the fingerprint region of the spectrum.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric vibrations of the pyrimidine ring are often more prominent in the Raman spectrum. frontiersin.org

Interactive Table 3: Predicted Vibrational Spectroscopy Data for 2-chloro-1-(pyrimidin-4-yl)ethanone

| Functional Group | Technique | Predicted Absorption/Signal (cm⁻¹) | Description |

| Aromatic C-H | IR/Raman | 3100 - 3000 | C-H stretching |

| Carbonyl (C=O) | IR | 1720 - 1700 | Strong C=O stretching |

| Pyrimidine Ring | IR/Raman | 1600 - 1450 | C=N and C=C stretching |

| Methylene C-H | IR/Raman | 2950 - 2850 | C-H stretching |

| C-Cl | IR | 800 - 600 | C-Cl stretching |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction analysis would provide unequivocal proof of the molecular structure of 2-chloro-1-(pyrimidin-4-yl)ethanone.

This analysis yields precise data on:

Connectivity: Confirming the bonding arrangement of all atoms.

Bond Lengths and Angles: Providing exact measurements for all bonds and angles within the molecule. nih.gov

Conformation: Revealing the preferred spatial orientation of the chloroethanone substituent relative to the pyrimidine ring.

Intermolecular Interactions: Identifying any hydrogen bonds, π-stacking, or other non-covalent interactions that dictate the crystal packing. nih.govresearchgate.net

While this technique is powerful, specific crystallographic data for 2-chloro-1-(pyrimidin-4-yl)ethanone is not available in the reviewed literature.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This provides a crucial check of the sample's purity and confirms its empirical formula. For 2-chloro-1-(pyrimidin-4-yl)ethanone, the molecular formula is C₆H₅ClN₂O.

The theoretical elemental composition is calculated from the molecular formula and atomic weights. Experimental values for a pure sample are expected to align closely (typically within ±0.4%) with these calculated values. mdpi.com

Interactive Table 4: Elemental Composition of 2-chloro-1-(pyrimidin-4-yl)ethanone (C₆H₅ClN₂O)

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Theoretical Mass % |

| Carbon | C | 12.011 | 72.066 | 46.03% |

| Hydrogen | H | 1.008 | 5.040 | 3.22% |

| Chlorine | Cl | 35.453 | 35.453 | 22.65% |

| Nitrogen | N | 14.007 | 28.014 | 17.89% |

| Oxygen | O | 15.999 | 15.999 | 10.22% |

| Total | 156.572 | 100.00% |

Bioorganic Chemistry and Chemical Biology Applications Mechanistic Focus

Utilization as a Scaffold for Investigating Molecular Recognition (non-clinical)

The pyrimidine (B1678525) ring is a well-established "privileged scaffold" in medicinal chemistry and molecular recognition studies. nih.govnih.gov Its nitrogen atoms can act as hydrogen bond acceptors, and the aromatic system can participate in π-stacking interactions, which are crucial for binding to biological macromolecules like proteins and nucleic acids. nih.govacs.org The pyrimidine core of 2-Chloro-1-(pyrimidin-4-yl)ethanone makes it an excellent starting point for designing molecules aimed at studying molecular recognition phenomena.

The true synthetic value of this compound lies in the reactive α-chloro-ketone moiety. This electrophilic center provides a handle for a variety of chemical modifications, allowing for the systematic elaboration of the core scaffold. By reacting the chloromethyl group with different nucleophiles, a library of derivatives can be generated. These derivatives, each with a unique substituent, can then be used to probe the binding pockets of proteins, such as kinases, where the pyrimidine scaffold is known to be a key recognition element. nih.govrsc.org For instance, displacement of the chloride with various amines or thiols can introduce new functionalities that can explore different regions of a protein's active site, providing valuable structure-activity relationship (SAR) data.

Table 1: Potential Reactions for Scaffold Elaboration

| Nucleophile | Resulting Functional Group | Potential Interactions |

|---|---|---|

| Amines (R-NH2) | Secondary or Tertiary Amine | Hydrogen bonding, ionic interactions |

| Thiols (R-SH) | Thioether | Hydrophobic interactions, hydrogen bonding |

| Alcohols (R-OH) | Ether | Hydrogen bonding |

Chemical Probes for Understanding Enzymatic Reactions and Biological Pathways (mechanistic studies, not efficacy)

A chemical probe is a small molecule used to study and manipulate a biological system. nih.gov The defining feature of 2-Chloro-1-(pyrimidin-4-yl)ethanone that lends itself to the development of chemical probes is the α-chloroketone group. This functional group is a reactive electrophile, capable of forming a covalent bond with nucleophilic amino acid residues, such as cysteine, histidine, or lysine, which are often found in the active sites of enzymes. researchgate.net

This reactivity allows for the design of mechanism-based inhibitors. A probe based on this scaffold could first be recognized by an enzyme through non-covalent interactions with the pyrimidine ring, guiding the reactive chloroethanone moiety into the active site. acs.org A subsequent nucleophilic attack from a catalytic residue onto the carbon bearing the chlorine atom would result in the irreversible covalent modification of the enzyme, effectively inactivating it. By studying the kinetics of this inactivation and identifying the site of modification, researchers can gain valuable insights into the enzyme's catalytic mechanism and the role of specific active site residues. researchgate.net

Study of Interactions with Biomolecules (e.g., Proteins, Nucleic Acids) at a Chemical Level

The interaction of 2-Chloro-1-(pyrimidin-4-yl)ethanone with biomolecules can be dissected into two main types: non-covalent and covalent.

Non-covalent Interactions: The pyrimidine ring is a key player in non-covalent interactions. acs.org The two nitrogen atoms at positions 1 and 3 are hydrogen bond acceptors, capable of forming specific hydrogen bonds with donor groups on amino acid side chains (e.g., the hydroxyl of serine, the amide of asparagine) or the backbone of a protein. nih.gov The aromatic nature of the pyrimidine ring also allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. acs.org The ketone group in the ethanone (B97240) side chain can also act as a hydrogen bond acceptor.

Covalent Interactions: The dominant covalent interaction is driven by the reactivity of the α-chloroketone. As mentioned, this electrophilic warhead can be attacked by nucleophilic residues in proteins. nih.gov In the context of nucleic acids, while less common, the N7 position of guanine (B1146940) is a known nucleophilic site that can be alkylated by electrophiles, suggesting a potential for covalent interaction with DNA or RNA, although this would require further investigation. wikipedia.org

Table 2: Potential Biomolecular Interactions of 2-Chloro-1-(pyrimidin-4-yl)ethanone

| Functional Group | Type of Interaction | Potential Interacting Partner |

|---|---|---|

| Pyrimidine Nitrogens | Hydrogen Bond Acceptor | Protein backbone amides, -OH, -NH2 groups |

| Pyrimidine Ring | π-π Stacking | Aromatic amino acids (Phe, Tyr, Trp) |

| Ketone Oxygen | Hydrogen Bond Acceptor | Protein backbone amides, -OH, -NH2 groups |

Precursors for Activity-Based Probes (ABP) Development (synthesis and mechanistic application)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technology that utilizes activity-based probes (ABPs) to label and identify active enzymes in complex biological samples. nih.govnih.gov An ABP typically consists of three components: a recognition element, a reactive group (or "warhead"), and a reporter tag (e.g., a fluorophore or biotin).

2-Chloro-1-(pyrimidin-4-yl)ethanone is an ideal precursor for the synthesis of ABPs. The pyrimidine ring can serve as the recognition element, directing the probe to a specific class of enzymes, such as protein kinases. nih.govnih.gov The α-chloroketone is a suitable warhead for covalent modification of the target enzyme. organic-chemistry.org To convert this precursor into a fully functional ABP, a reporter tag would need to be incorporated. This could be achieved, for example, by modifying the pyrimidine ring with a linker attached to a tag, or by using a bifunctional reagent that reacts with the ketone.

A hypothetical synthesis of an ABP could involve the following steps:

Functionalization of the pyrimidine ring (e.g., at a carbon or nitrogen atom if available for substitution) with a linker containing a bioorthogonal handle, such as an alkyne or an azide.

The resulting molecule, a bifunctional probe precursor, retains the pyrimidine recognition element and the chloroethanone warhead.

This precursor can be introduced into a biological system to label its target proteins.

Following labeling, a reporter tag containing the complementary bioorthogonal handle (e.g., an azide- or alkyne-modified fluorophore) can be attached via a click chemistry reaction, allowing for detection and identification of the labeled proteins. nih.gov

The development of such probes from 2-Chloro-1-(pyrimidin-4-yl)ethanone would enable the specific profiling of enzyme activities in various biological contexts, contributing to a deeper understanding of their roles in health and disease.

Future Research Directions and Emerging Trends for 2 Chloro 1 Pyrimidin 4 Yl Ethanone

Development of Novel Asymmetric Synthesis Routes

The creation of chiral molecules is paramount in pharmaceutical development, as the biological activity of enantiomers can differ significantly. mdpi.com For derivatives of 2-chloro-1-(pyrimidin-4-yl)ethanone, achieving stereocontrol is a key objective. Future research will likely focus on developing novel asymmetric routes to introduce chirality either at the α-position or through subsequent reactions.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. mdpi.com Chiral catalysts, such as imidodiphosphoric acids, have been successfully used in multi-component reactions to produce chiral dihydropyrimidin-2-thione derivatives with excellent enantioselectivity (up to 99% ee). rsc.org Future work could adapt these methodologies, using chiral catalysts to guide the reaction of 2-chloro-1-(pyrimidin-4-yl)ethanone with various nucleophiles, yielding enantiomerically enriched products. Similarly, chemoenzymatic approaches, which use enzymes like alcohol dehydrogenases for the asymmetric reduction of prochiral ketones, offer a green and highly selective pathway to chiral alcohols. nih.gov Applying this to our target compound could produce chiral chlorohydrins, which are valuable intermediates.

| Strategy | Catalyst/Reagent Type | Potential Outcome for 2-chloro-1-(pyrimidin-4-yl)ethanone | Key Advantage | Reference |

|---|---|---|---|---|

| Asymmetric Michael Addition | Chiral Organocatalysts (e.g., Prolinol derivatives) | Synthesis of β-substituted GABA derivatives incorporating the pyrimidine (B1678525) moiety. | High stereochemical control in C-C bond formation. | mdpi.com |

| Asymmetric Biginelli-type Reaction | Chiral Imidodiphosphoric Acid | Formation of chiral polycyclic pyrimidine derivatives. | High yields and excellent enantioselectivity. | rsc.org |

| Chemoenzymatic Reduction | Alcohol Dehydrogenases (e.g., from Lactobacillus kefir) | Enantiopure 2-chloro-1-(pyrimidin-4-yl)ethanol. | High enantioselectivity and environmentally benign conditions. | nih.gov |

| Asymmetric Aziridination | Chloromethyllithium with Chiral Imines | Synthesis of chiral 2-(pyrimidin-4-yl)aziridines. | Good yield and diastereoselectivity for specific substrates. | nih.gov |

Exploration of Photoredox and Electrochemical Transformations

Photoredox and electrochemical methods are at the forefront of modern organic synthesis, offering unique reaction pathways under mild conditions by leveraging single-electron transfer processes. acs.orgyoutube.com These techniques can generate highly reactive radical intermediates from stable precursors.